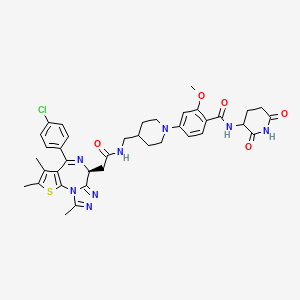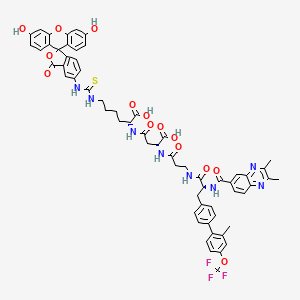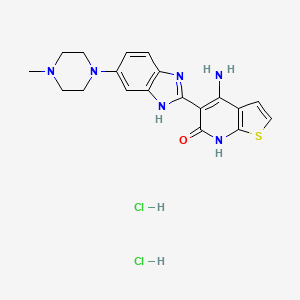
HPK1-IN-2 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HPK1-IN-2 (dihydrochloride) is a potent and orally active inhibitor of hematopoietic progenitor kinase-1 (HPK1). This compound has demonstrated significant antitumor activity and is known for its ability to inhibit Lck and Flt3 kinase activities .
Preparation Methods
The synthesis of HPK1-IN-2 (dihydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and cost-effectiveness .
Chemical Reactions Analysis
HPK1-IN-2 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to deoxygenated products .
Scientific Research Applications
HPK1-IN-2 (dihydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Researchers utilize it to investigate the role of HPK1 in cellular processes and immune responses.
Medicine: Its potential as an antitumor agent makes it a candidate for cancer therapy research. .
Industry: The compound is used in the development of new therapeutic agents and in drug discovery programs.
Mechanism of Action
HPK1-IN-2 (dihydrochloride) exerts its effects by inhibiting the activity of hematopoietic progenitor kinase-1 (HPK1). This inhibition disrupts the HPK1 signaling pathway, which is involved in the regulation of T-cell receptor and B-cell signaling . By blocking HPK1 activity, the compound enhances the immune response against tumors and prevents T-cell exhaustion . The molecular targets include HPK1, Lck, and Flt3 kinases, which are critical for immune cell function and tumor progression .
Comparison with Similar Compounds
HPK1-IN-2 (dihydrochloride) is unique due to its high potency and selectivity for HPK1. Similar compounds include:
Compound M074-2865: Another HPK1 inhibitor with a similar binding mode.
HMC-B17: A potent HPK1 inhibitor with an IC50 value of 1.39 nM.
Compound K: A novel HPK1 inhibitor with significant antitumor activity.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic profiles .
Properties
Molecular Formula |
C19H22Cl2N6OS |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
4-amino-5-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-7H-thieno[2,3-b]pyridin-6-one;dihydrochloride |
InChI |
InChI=1S/C19H20N6OS.2ClH/c1-24-5-7-25(8-6-24)11-2-3-13-14(10-11)22-17(21-13)15-16(20)12-4-9-27-19(12)23-18(15)26;;/h2-4,9-10H,5-8H2,1H3,(H,21,22)(H3,20,23,26);2*1H |
InChI Key |
XESGZTINOLHKPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(NC4=O)SC=C5)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


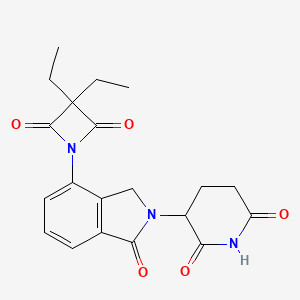

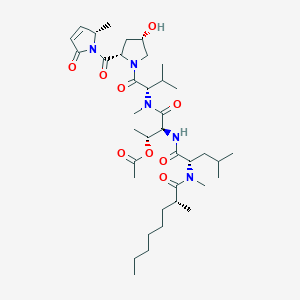

![1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone](/img/structure/B12374169.png)



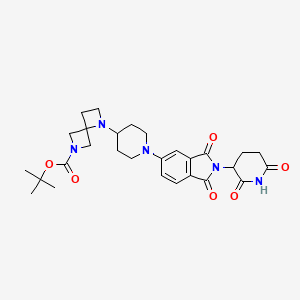
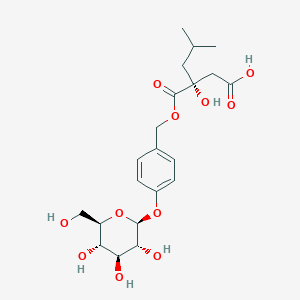
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
